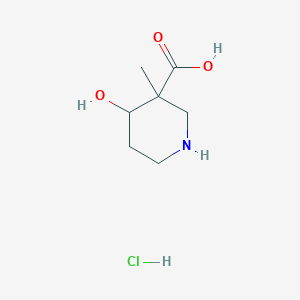

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride

Beschreibung

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Eigenschaften

Molekularformel |

C7H14ClNO3 |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

4-hydroxy-3-methylpiperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11)4-8-3-2-5(7)9;/h5,8-9H,2-4H2,1H3,(H,10,11);1H |

InChI-Schlüssel |

DKOMJZGOPGQNPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CNCCC1O)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methylpiperidine.

Hydroxylation: The 3-methylpiperidine undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

Carboxylation: The hydroxylated product is then carboxylated to introduce the carboxylic acid group at the 3-position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and carboxyl groups are primary oxidation sites. Controlled oxidation of the hydroxyl group (-OH) at the 4-position can yield ketone derivatives, while stronger oxidants may target the piperidine ring itself. For example:

-

Mild oxidation (e.g., pyridinium chlorochromate, PCC) converts the hydroxyl group to a ketone, forming 3-methyl-4-oxo-piperidine-3-carboxylic acid hydrochloride.

-

Strong oxidation (e.g., KMnO₄ under acidic conditions) may cleave the ring, producing linear dicarboxylic acids.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Key products include:

-

3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride (via LiAlH₄ reduction).

-

Selective reduction of the carboxyl group preserves the hydroxyl and amine functionalities, enabling further derivatization.

Substitution Reactions

The hydroxyl and amine groups participate in nucleophilic substitution. For instance:

-

Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) replaces the hydroxyl group with an ester.

-

Amide formation : The carboxyl group reacts with amines (e.g., benzylamine) to form amides under coupling agents like EDC/HOBt.

Ring-Modification Reactions

Intramolecular cyclization, a hallmark of piperidine chemistry, enables scaffold diversification. For example:

-

Intramolecular aza-Michael reactions (IMAMR) using organocatalysts like quinoline derivatives can yield fused bicyclic structures .

-

Electrophilic cyclization with iodine or Brønsted acids introduces heterocyclic motifs .

Reagents and Conditions

The following table summarizes optimal reagents and conditions for key transformations:

Mechanistic Insights

-

Oxidation : PCC abstracts a proton from the hydroxyl group, forming an oxonium intermediate that collapses to a ketone.

-

Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, forming a tetrahedral intermediate that resolves to the alcohol.

-

IMAMR : Base-mediated deprotonation initiates conjugate addition, with stereochemistry controlled by bulky organocatalysts .

Comparative Reactivity

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride exhibits distinct behavior compared to analogs:

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

3-Methylpiperidine: A methyl-substituted derivative of piperidine.

4-Hydroxy-3-methylpiperidine: A hydroxyl-substituted derivative of 3-methylpiperidine.

Uniqueness

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups, which are crucial for its biological interactions. The specific stereochemistry at the 3 and 4 positions of the piperidine ring contributes to its unique properties and biological effects.

The biological activity of 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, influencing cellular processes such as proliferation, apoptosis, and signal transduction pathways.

Anticancer Activity

Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications in the piperidine structure led to enhanced antiproliferative activity against human breast cancer cells (IC50 values ranging from 19.9 to 75.3 µM) .

Anti-inflammatory Effects

4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride may also possess anti-inflammatory properties. Preliminary studies have indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. The IC50 values for these inhibitors suggest potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-Hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride is closely linked to its structural features. Modifications at the hydroxyl or carboxylic acid positions can significantly affect its potency and selectivity for various targets. For example, the introduction of different substituents on the piperidine ring has been shown to enhance binding affinity and inhibitory activity against specific enzymes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related piperidine derivatives against neurotropic viruses. The results showed that certain analogs could confer protection against viral infections in preclinical models, suggesting potential applications in neuroprotection .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of piperidine derivatives, revealing that some compounds exhibited significant antibacterial activity against various strains of bacteria. This highlights the versatility of piperidine derivatives in medicinal chemistry .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxy-3-methylpiperidine-3-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of substituted piperidine precursors, followed by carboxylation and hydroxylation. For example, esterification of intermediates (e.g., methyl piperidine carboxylates) and subsequent hydrolysis under acidic conditions can yield the carboxylic acid moiety . Purification is critical; techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with 0.1% TFA in mobile phases) are recommended to achieve ≥98% purity. Batch-specific certificates of analysis (CoA) should be cross-referenced to validate purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of 1H/13C NMR (in D2O or DMSO-d6) to verify piperidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid/carboxylate signals. Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]+) aligned with the molecular weight (e.g., ~235 g/mol for the free base). FT-IR can validate hydroxyl (3200–3600 cm⁻¹) and carboxylate (1600–1700 cm⁻¹) groups. Cross-check data against reference spectra from analytical standards .

Advanced Research Questions

Q. How can stereochemical integrity (e.g., R/S configuration) be ensured during synthesis and analysis?

- Methodological Answer : Chiral resolution techniques are essential. Chiral HPLC (e.g., CHIRALPAK® columns with hexane/isopropanol eluents) can separate enantiomers. For absolute configuration determination, X-ray crystallography or electronic circular dichroism (ECD) is recommended. Synthetic routes should employ enantioselective catalysts (e.g., asymmetric hydrogenation) to minimize racemization .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines):

- pH stability : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days, then analyze degradation via UPLC-PDA.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Moisture sensitivity : Store samples at 25°C/60% RH and monitor hygroscopicity via dynamic vapor sorption (DVS). Stability data should align with storage recommendations (e.g., -20°C in desiccated environments) .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer : Systematically evaluate assay conditions:

- Receptor binding assays : Compare results across cell lines (e.g., HEK-293 vs. CHO-K1) to rule out cell-specific artifacts.

- Pharmacokinetic studies : Use LC-MS/MS to measure plasma/tissue concentrations, ensuring extraction recovery rates >85%.

- Negative controls : Include structurally related analogs (e.g., 3-methylpiperidine derivatives) to assess specificity .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution protein structures (PDB). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å). Pair computational results with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Methodological and Theoretical Frameworks

Q. How should this compound be integrated into a mechanistic study of enzyme inhibition?

- Methodological Answer : Design enzyme kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Use Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive). Include pre-incubation steps to assess time-dependent inhibition. Validate findings with crystallographic data of enzyme-inhibitor complexes .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For in vivo studies, power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Data Validation and Reproducibility

Q. How can batch-to-batch variability in compound synthesis impact experimental reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs) : Monitor reaction yield, enantiomeric excess, and residual solvents (via GC-MS).

- Process analytical technology (PAT) : Use in-line FT-IR to track reaction progress.

- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to detect degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.